1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives, which undergo a series of functional group transformations such as alkylation, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a pharmaceutical agent or a precursor to drug candidates.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione: can be compared with other naphthalene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methano bridge, which can impart distinct chemical and physical properties compared to other naphthalene derivatives.
Properties
CAS No. |
164733-28-2 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2,7,7-trimethyltricyclo[6.2.1.01,6]undeca-2,5-diene-4,9-dione |
InChI |
InChI=1S/C14H16O2/c1-8-4-9(15)5-12-13(2,3)10-6-14(8,12)7-11(10)16/h4-5,10H,6-7H2,1-3H3 |
InChI Key |
ZAMWIZXRCHNHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C2C13CC(C2(C)C)C(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.